molecular formula C12H16Cl3N B1459172 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride CAS No. 1375474-64-8

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride

Cat. No.: B1459172
CAS No.: 1375474-64-8
M. Wt: 280.6 g/mol
InChI Key: DQTPAGQKEHEPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride is a piperidine derivative featuring a 2,5-dichlorophenylmethyl substituent at the 4-position of the piperidine ring, with a hydrochloride counterion. This compound is structurally characterized by the presence of two chlorine atoms at the 2- and 5-positions of the phenyl ring, which significantly influence its electronic and steric properties. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological evaluations .

Properties

IUPAC Name

4-[(2,5-dichlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N.ClH/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTPAGQKEHEPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a dichlorophenyl group. Its chemical formula is C12_{12}H14_{14}Cl2_2N, and it has a molecular weight of 245.15 g/mol. The presence of the dichlorophenyl moiety is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation: The compound exhibits affinity for several neurotransmitter receptors, including dopamine and serotonin receptors. This modulation can influence neurological pathways and potentially provide therapeutic effects in neuropsychiatric disorders.
  • Enzyme Inhibition: It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease, as well as other enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. For instance, studies have demonstrated that piperidine derivatives exhibit activity against various bacterial strains.

Compound Bacterial Strain MIC (µg/mL)
This compoundStaphylococcus aureus3.12
Control (Ciprofloxacin)Staphylococcus aureus2.0

These results suggest that this compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest: The compound can cause G1 phase arrest in certain cancer cells.
  • Induction of Apoptosis: It activates caspases, leading to programmed cell death.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound provided neuroprotection against oxidative stress-induced damage. The results indicated a significant reduction in markers of neuronal injury compared to control groups.

Study 2: Enzyme Inhibition Efficacy

In a comparative study assessing enzyme inhibition, the compound showed an IC50_{50} value of 0.63 µM against AChE, outperforming standard inhibitors like donepezil (IC50_{50} = 21.25 µM). This highlights its potential use in treating cognitive disorders.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its therapeutic application:

  • Absorption: The compound exhibits high gastrointestinal absorption.
  • Metabolism: It undergoes metabolism primarily via cytochrome P450 enzymes, leading to various active metabolites that may contribute to its biological effects.
  • Elimination Half-Life: Studies suggest a moderate elimination half-life, making it suitable for dosing regimens in clinical settings.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Research:
4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride has been studied for its potential as a ligand in neurological receptor binding assays. It is particularly relevant in the development of radioligands for imaging brain receptors, such as the nociceptin/orphanin FQ peptide (NOP) receptor. Research has shown that derivatives of piperidine can exhibit high-affinity binding to these receptors, which are implicated in pain regulation and emotional responses .

2. Anticancer Activity:
Recent studies have explored the cytotoxic effects of piperidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116) cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

3. Anti-inflammatory Properties:
Research indicates that piperidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Compounds related to this compound have shown promising results in reducing prostaglandin E2 production, thereby demonstrating potential as anti-inflammatory agents .

Case Studies

StudyFocusFindings
Study on NOP Receptor Ligands Neurological ApplicationsHigh-affinity binding to NOP receptors was observed, indicating potential for pain management therapies .
Cytotoxicity Screening Cancer ResearchSignificant inhibition of cancer cell proliferation was recorded, with IC50 values indicating strong anticancer properties .
Anti-inflammatory Activity PharmacologyCompounds exhibited notable COX-2 inhibition, suggesting therapeutic potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride with key analogues:

Compound Substituent Molecular Formula Key Properties Reference
4-[(2,5-Dichlorophenyl)methyl]piperidine HCl 2,5-Cl₂ on phenylmethyl Not explicitly given Moderate H3 receptor antagonism (Ki = 2.57 ± 0.91 nM); high lipophilicity
Piperidine phenyl (e.g., Compound 19) Phenyl C₁₈H₂₁NO•HCl Higher H3 binding affinity (Ki = 0.83 ± 0.004 nM); lower steric bulk
Piperidine 4-trifluoromethylphenyl 4-CF₃ on phenyl Not explicitly given Moderate activity (Ki = 1.74 ± 0.08 nM); enhanced metabolic stability
4-(3-Methoxyphenyl)piperidine HCl 3-OCH₃ on phenyl C₁₂H₁₈ClNO Lower receptor affinity; increased polarity due to methoxy group
4-(4-Chlorophenyl)piperidine HCl 4-Cl on phenyl C₁₁H₁₃Cl₂N Similarity score: 0.76 (vs. target compound); single Cl substitution reduces potency

Key Observations :

  • Chlorine Substitution : The 2,5-dichloro configuration in the target compound provides a balance between receptor affinity (Ki = 2.57 nM) and lipophilicity, making it more potent than 4-chlorophenyl derivatives (Ki > 10² nM) but less active than unsubstituted phenyl analogues (Ki = 0.83 nM) .
  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents enhance metabolic stability but reduce binding affinity compared to dichlorophenyl groups .
  • Methoxy vs. Chlorine : Methoxy-substituted derivatives (e.g., 4-(3-methoxyphenyl)piperidine HCl) exhibit lower activity due to increased polarity, which may limit blood-brain barrier penetration .
Pharmacological Activity

A SAR study () highlights the impact of piperidine substituents on H3 receptor antagonism, a target for obesity and diabetes therapeutics:

  • Piperidine 2,5-dichlorophenyl : Ki = 2.57 ± 0.91 nM (moderate antagonism).
  • Piperidine phenyl : Ki = 0.83 ± 0.004 nM (higher affinity, likely due to reduced steric hindrance).
  • Ethyl piperidine-4-carboxylate phenyl : Ki = 91.10 ± 6.53 nM (bulky ester groups drastically reduce activity) .

The dichlorophenyl group’s electron-withdrawing nature enhances binding interactions but may introduce toxicity risks compared to non-halogenated analogues .

Preparation Methods

Starting Materials and Initial Reactions

  • Starting Materials: Benzylamine derivatives and methyl acrylate are commonly used due to their availability and cost-effectiveness.
  • Key Reactions: The synthetic route often includes 1,4-addition, Dieckmann condensation, hydrolysis-decarboxylation, 1,2-addition, reduction, and hydrogenolysis to build the piperidine framework.

Stepwise Synthesis (Based on Patent CN1583742A)

The patent CN1583742A outlines a detailed and industrially feasible method for synthesizing 4-piperidinylpiperidine derivatives, which can be adapted for 4-[(2,5-dichlorophenyl)methyl]piperidine hydrochloride with appropriate substitution.

Step Description Reagents/Conditions Outcome
A 1,4-Addition reaction Benzylamine + methyl acrylate Formation of intermediate adduct
B Dieckmann condensation Intramolecular cyclization Formation of cyclic intermediate
C Hydrolysis and decarboxylation Acidic or basic hydrolysis Removal of carboxyl groups
D 1,2-Addition Addition across double bonds Functionalization of ring
E Reduction Addition of reducing agent to 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine Formation of 1-benzyl-4-piperidinylpiperidine
F Hydrogenolysis and salt formation Pd/C catalyst, toluene, H2 gas, 110-120°C, 20 kg/cm², 2-5 hours; followed by HCl gas treatment 4-piperidinylpiperidine dihydrochloride salt

The final product is isolated by filtration, solvent evaporation, dissolution in an organic solvent (e.g., anhydrous ether), and treatment with hydrogen chloride gas to precipitate the hydrochloride salt, followed by recrystallization from ethanol-ether mixtures to enhance purity.

Reduction and Hydrogenolysis Details

  • The reduction step converts tetrahydropyridine intermediates to fully saturated piperidine rings.
  • Hydrogenolysis removes protecting groups such as benzyl moieties.
  • The reaction conditions are optimized to prevent over-reduction or side reactions.
  • The use of Pd/C under hydrogen atmosphere ensures selective cleavage and hydrogen addition.

Purification and Characterization

  • After hydrogenolysis, the catalyst is removed by filtration.
  • Solvent removal under reduced pressure concentrates the product.
  • The residue is dissolved in anhydrous ether and treated with HCl gas to form the hydrochloride salt.
  • The salt is filtered and recrystallized to obtain a pure crystalline product.
  • Drying agents such as anhydrous sodium sulfate are used to remove residual moisture during extraction steps.

Comparative Data Table of Key Reaction Parameters

Parameter Step E (Reduction) Step F (Hydrogenolysis & Salt Formation)
Catalyst Reducing agent (e.g., NaBH4 or other) 10% Pd/C or 5% Pd/C
Solvent Organic solvent (e.g., ethyl acetate) Toluene or benzene
Temperature Room temperature to mild heating 110-120°C
Pressure Atmospheric 20 kg/cm² (hydrogen pressure)
Reaction Time Variable, until completion 2-5 hours
Work-up Extraction and evaporation Filtration, solvent evaporation, HCl gas treatment
Yield High (dependent on conditions) 159g from 200g starting material (approx. 80% yield)
Purification Recrystallization from ethanol-ether Recrystallization from ethanol-ether

Research Findings and Practical Considerations

  • The method described in CN1583742A is advantageous for industrial scale due to the use of inexpensive starting materials and mild reaction conditions.
  • The use of palladium catalysts under hydrogen pressure is critical for efficient hydrogenolysis and deprotection.
  • The reaction conditions (temperature, pressure, catalyst loading) must be carefully controlled to maximize yield and purity.
  • The conversion to hydrochloride salt improves the compound’s stability and facilitates handling.
  • The procedure avoids complex equipment and harsh reagents, making it suitable for practical manufacturing.

Q & A

Q. What are the established synthetic routes for 4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example:

  • Step 1: React piperidine with 2,5-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the substituted piperidine intermediate .
  • Step 2: Perform acidification with HCl to obtain the hydrochloride salt.
  • Purification: Recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%) .
    Key Considerations: Optimize reaction time (12-24 hours) and stoichiometry (1:1.2 molar ratio of piperidine to benzyl chloride) to minimize byproducts.

Q. What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–7.5 ppm for dichlorophenyl) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 290.05 for C₁₂H₁₄Cl₂N) .
  • HPLC: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in a fume hood to prevent inhalation of volatile intermediates .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose of waste via regulated chemical channels .

Advanced Research Questions

Q. How can reaction yields be optimized using factorial design?

Methodological Answer:

  • Design of Experiments (DoE): Test variables like temperature (25–60°C), solvent polarity (DCM vs. DMF), and catalyst loading (0–10 mol%) .
  • Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions (e.g., 45°C, 5 mol% Et₃N in DCM) for >85% yield .
  • Validation: Replicate trials under optimized conditions to confirm reproducibility (±2% error margin) .

Q. How can computational tools predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., electrophilic aromatic substitution at the para position) .
  • Molecular Docking (AutoDock Vina): Simulate interactions with biological targets (e.g., opioid receptors) using PDB structures (e.g., 6DDF) to estimate binding energy (ΔG < −8 kcal/mol) .
  • Machine Learning (Chemprop): Train models on PubChem data to predict solubility or toxicity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values for receptor binding) and apply statistical weighting to account for variability .
  • Reproducibility Checks: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and validate cell lines (e.g., HEK293 vs. CHO) .
  • Impurity Profiling: Use LC-MS to rule out confounding effects from degradation products (e.g., hydrolyzed piperidine derivatives) .

Q. What advanced methods assess compound stability under physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound in PBS (pH 7.4) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC every 7 days .
  • Forced Degradation Studies: Expose to UV light (254 nm) or oxidizing agents (H₂O₂) to identify degradation pathways .
  • Kinetic Modeling: Fit degradation data to zero/first-order models to predict shelf life (e.g., t₉₀ > 6 months at 25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.